The classification of Ry796 can be determined based on its molecular structure, which typically involves identifying the functional groups and the arrangement of atoms. This compound may originate from synthetic pathways designed to optimize its pharmacological properties. Understanding its source is crucial for assessing its potential applications and safety profile in scientific research.
The synthesis of Ry796 involves several steps that may include:
Detailed synthetic routes can vary significantly based on the desired properties of the final compound, including solubility, stability, and bioactivity.
The molecular structure of Ry796 can be elucidated using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide insights into:
Ry796 may participate in various chemical reactions that can be categorized as follows:
Each type of reaction requires careful control of conditions such as temperature, solvent choice, and catalysts to ensure optimal yields.
The mechanism of action for Ry796 is likely related to its interaction with specific biological targets, such as enzymes or receptors. This process can be outlined as follows:
Data from in vitro studies (e.g., cell lines) and in vivo studies (animal models) are essential for elucidating these mechanisms.
The physical properties of Ry796 include:
Chemical properties might encompass:
Relevant data should be gathered from standardized tests to ensure reproducibility and reliability.
Ry796 has potential applications in several scientific fields:
RY796 (CAS No. 1393441-53-6) is a synthetically derived small molecule with the systematic chemical name 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile hydrobromide. Its molecular formula is C₂₁H₂₇N₃O₂, corresponding to a molecular weight of 353.46 g/mol [1] [6]. While the core structure lacks chiral centers, the molecule adopts a specific three-dimensional conformation critical for its biological activity. Advanced molecular modeling studies reveal that RY796 binds beneath the P-loop of Kv2.1 channels, where Met375, Thr376, and Thr377 residues form key interactions stabilizing the inhibitor-channel complex [9]. This binding mode enables its selective inhibition of Kv2 channels over other voltage-gated potassium channels.
Table 1: Structural and Activity Profile of RY796
Property | Value | Experimental System |
---|---|---|
Molecular Weight | 353.46 g/mol | Calculated from formula |
CAS Number | 1393441-53-6 | Registry assignment |
IC₅₀ (Kv2.1) | 0.25 μM | Heterologous expression systems |
IC₅₀ (Kv2.2) | 0.09 μM | Heterologous expression systems |
IC₅₀ (Kv1.2) | >10 μM | Selectivity screening |
IC₅₀ (Cav channels) | Negligible activity at ≤10 μM | Functional assays |
The compound exhibits nanomolar inhibitory potency against Kv2.2 (IC₅₀ = 0.09 μM) and Kv2.1 (IC₅₀ = 0.25 μM) channels, demonstrating approximately 2.8-fold greater selectivity for Kv2.2 over Kv2.1 [1] [7]. Medicinal chemistry optimization eliminated significant activity against calcium channels—a limitation observed in earlier analogs—while maintaining Kv2 specificity across a panel of 1894 compounds screened [7]. The SMILES notation (O=C(NC@@HC)C2=CC(NC(C(C)C)=O)=CC=C2N(C)C) confirms the presence of planar aromatic systems and flexible alkylamino side chains essential for channel interaction [6].
RY796 is a white to off-white lyophilized powder with a calculated partition coefficient (LogP) of ~3.5, indicating moderate lipophilicity suitable for cellular permeability [6]. Its hydrogen bonding profile includes three hydrogen bond acceptors (carbonyl oxygen, tertiary amine, nitrile group) and one hydrogen bond donor (secondary amide N-H), facilitating both membrane penetration and target engagement [3] [6].
Solubility profiling reveals high solubility in dimethyl sulfoxide (DMSO) (100 mM stock concentration), but limited aqueous solubility necessitates formulation optimization for biological studies [1] [3]. Solutions in DMSO retain stability for ≥6 months at -80°C or ≥1 month at -20°C, while lyophilized powder remains stable for years when stored desiccated at -20°C [1] [6]. The compound follows Lipinski's rule of five (molecular weight 353.46, LogP ~3.5, H-bond donors 1, H-bond acceptors 5), suggesting favorable pharmacokinetic properties for in vitro research applications.
Table 2: Physicochemical and Stability Profile of RY796
Parameter | Characteristic | Conditions |
---|---|---|
Appearance | White to off-white solid | Visual inspection |
Solubility (DMSO) | 100 mM | 25°C, stock solution preparation |
Aqueous solubility | Low (requires solubilizing agents) | PBS, pH 7.4 |
LogP (calculated) | ~3.5 | Computational estimation |
H-bond donors | 1 | Molecular structure analysis |
H-bond acceptors | 5 | Molecular structure analysis |
Lyophilized stability | >2 years | -20°C, desiccated |
Solution stability | 6 months (DMSO, -80°C) / 1 month (-20°C) | Long-term storage studies |
RY796 emerged from systematic structure-activity relationship (SAR) studies of initial hit compounds (A1 and B1) identified through high-throughput screening of 200,000 compounds using automated electrophysiology (IonWorks Quattro) [7]. The synthetic route prioritizes regioselective amidation and controlled alkylation to install the 4-fluorophenyl and dimethylaminopropyl moieties critical for Kv2 affinity. Key optimization strategies focused on:
Final synthetic steps involve hydrobromide salt formation to enhance crystallinity and storage stability. Process optimization achieved >99.5% purity as confirmed by HPLC, with lyophilization yielding a stable, readily soluble product suitable for electrophysiology and insulin secretion studies [1] [3].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2